Cas no 2243-35-8 (2-(Acetyloxy)-1-phenylethanone)
2-(Acetyloxy)-1-phenylethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Oxo-2-phenylethyl acetate
- 2-(acetyloxy)-1-phenylethanone
- acetic acid phenacyl ester
- A-ACETOXY ACETOPHENONE
- PHENACYL ACETATE
- 2-(acetyloxy)-1-phenyl-ethanon
- 2-Acetoxy-1-phenylethanon
- 2-Acetoxy-1-phenylethanone
- 2-acetoxy-1-phenyl-ethanone
- 2-Hydroxyacetophenoneacetate
- Acetophenone, 2-hydroxy-, acetate
- Ethanone, 2-(acetyloxy)-1-phenyl- omega-Acetoxyacetophenone
- α-ACETOXY ACETOPHENONE
- Aceticacidphenacylester~alpha-Acetoxyacetophenone
- 2-ACETYLOXYACETOPHENONE
- 2-Acetoxyacetophenone
- acetic acid 2-oxo-2-phenylethyl ester
- acetoxyacetophenone
- benzoylmethyl acetate
- HENACYLACETATE
- Acetophenone, acetate
- 2-(Acetyloxy)-1-phenyl-ethanone
- 2243-35-8
- NSC9837
- MFCD00026205
- 2-Oxo-2-phenylethylacetate
- NS00096062
- 2--Acetoxyacetophenone
- SCHEMBL1907159
- CAA24335
- A878538
- Ethanone, 2-(acetyloxy)-1-phenyl-
- AKOS003609122
- alpha-acetoxy acetophenone
- FT-0634160
- DTXSID20862889
- .omega.-Acetoxyacetophenone
- PHENACYLACETATE
- Acetic Acid 2-oxo-2-phenyl-ethyl Ester
- AS-59088
- alpha-Acetoxyacetophenone
- DB-045918
- 607-077-5
- omega-Acetoxyacetophenone
- NSC 9837
- Acetophenone, 2-hydroxy-, acetate (8CI)
- DTXCID60811593
- 2-(Acetyloxy)-1-phenylethanone
-
- MDL: MFCD00026205
- Inchi: 1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChI Key: BGAXCPSNMHVHJC-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CC(C1C=CC=CC=1)=O
- BRN: 1240545
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: Grayish yellow or brown crystalline powder
- Density: 1.1169
- Melting Point: 48-50°C
- Boiling Point: 110-114°C 2mm
- Flash Point: >110°C
- Refractive Index: 1.5036 (estimate)
- PSA: 43.37000
- LogP: 1.43240
- Solubility: Insoluble
2-(Acetyloxy)-1-phenylethanone Security Information
- Hazardous Material transportation number:UN3077
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Packing Group:III
- Hazard Level:9
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:9
2-(Acetyloxy)-1-phenylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM308878-100g |
2-Oxo-2-phenylethyl acetate |
2243-35-8 | 95+% | 100g |
$337 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QX340-25g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | ≥98% | 25g |
¥550.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QX340-5g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | ≥98% | 5g |
¥191.0 | 2022-07-29 | |
| TRC | A187770-5g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 5g |
$ 138.00 | 2023-09-09 | ||
| TRC | A187770-50g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 50g |
$ 276.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A863662-5g |
2-Acetoxyacetophenone |
2243-35-8 | ≥98% | 5g |
¥132.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A863662-25g |
2-Acetoxyacetophenone |
2243-35-8 | ≥98% | 25g |
¥476.00 | 2022-09-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027481-100g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 98% | 100g |
¥2015 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027481-25g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 98% | 25g |
¥485 | 2024-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15652-25g |
2-Acetoxyacetophenone, 98% |
2243-35-8 | 98% | 25g |
¥954.00 | 2023-02-09 |
2-(Acetyloxy)-1-phenylethanone Suppliers
2-(Acetyloxy)-1-phenylethanone Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-(Acetyloxy)-1-phenylethanone
Comprehensive Guide to 2-(Acetyloxy)-1-phenylethanone (CAS No. 2243-35-8): Properties, Applications, and Industry Insights
2-(Acetyloxy)-1-phenylethanone (CAS No. 2243-35-8), also known as phenylglycol monoacetate or acetylated phenylethanone, is a versatile organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and specialty chemical formulations. This ester derivative of phenylethanone exhibits unique reactivity due to its acetyl and phenyl functional groups, making it valuable for fine chemical synthesis and flavor-enhancing applications.
Recent trends in green chemistry have spurred interest in optimizing the production of 2-(Acetyloxy)-1-phenylethanone through catalytic esterification methods. Researchers are exploring biocatalysts and solvent-free processes to improve yield while reducing environmental impact—a response to growing demand for sustainable synthetic pathways in the chemical industry.
The compound's molecular structure (C10H10O3) features both ester and ketone moieties, enabling diverse chemical transformations. Its moderate polarity and controlled volatility make it particularly useful in perfumery applications, where it contributes to floral and fruity olfactory profiles. Industry reports indicate rising adoption in niche fragrance compounds, especially in luxury and personal care products.
Analytical characterization of CAS 2243-35-8 typically involves GC-MS (Gas Chromatography-Mass Spectrometry) and FTIR spectroscopy, with purity standards exceeding 98% for most commercial grades. Advanced purification techniques like molecular distillation are increasingly employed to meet pharmaceutical-grade specifications, particularly for use in API intermediates.
Emerging applications include its role as a photoinitiator component in UV-curable coatings and as a building block for liquid crystal materials. The compound's structure-activity relationship has attracted attention in medicinal chemistry research, with studies exploring modified derivatives for bioactive molecule development.
Storage and handling recommendations emphasize protection from moisture and prolonged heat exposure to maintain stability. Technical datasheets typically specify amber glass containers and nitrogen blanket storage for long-term preservation. These protocols align with GMP standards for sensitive organic compounds.
Market analysis reveals steady growth in demand for 2-(Acetyloxy)-1-phenylethanone, particularly from Asia-Pacific manufacturers of specialty chemicals. The compound's cost-performance ratio and regulatory compliance (REACH, FDA) position it favorably against alternative esters in many applications.
Ongoing research explores continuous flow chemistry approaches for its production, potentially revolutionizing manufacturing efficiency. Such innovations address industry needs for process intensification while maintaining the compound's high purity standards—a critical consideration for pharmaceutical applications.
Quality control protocols for 2243-35-8 increasingly incorporate HPLC-UV methods for impurity profiling, reflecting heightened quality expectations in end-use industries. This aligns with broader trends toward analytical method validation and quality by design (QbD) principles in chemical manufacturing.
From a regulatory perspective, 2-(Acetyloxy)-1-phenylethanone is generally recognized as safe for intended uses when proper handling procedures are followed. Its ecotoxicological profile has been evaluated under OECD guidelines, supporting its continued use in industrial applications with appropriate environmental controls.
Future developments may focus on derivatization techniques to expand the compound's utility in asymmetric synthesis and chiral chemistry. The growing importance of molecular complexity in drug discovery suggests expanding opportunities for this multifunctional intermediate.
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